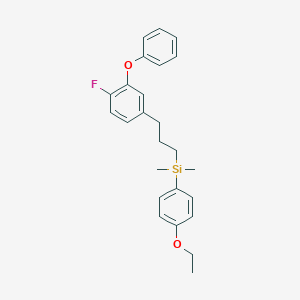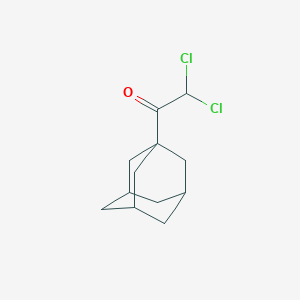
1-(1-Adamantyl)-2,2-dichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-2,2-dichloroethanone, also known as ADA, is a chemical compound that has been widely used in scientific research. It is a carbonyl compound that contains an adamantyl group and two chlorine atoms attached to the carbonyl carbon. The unique structure of ADA makes it an interesting molecule to study, and it has been used in various research applications.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(1-Adamantyl)-2,2-dichloroethanone may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemische Und Physiologische Effekte
1-(1-Adamantyl)-2,2-dichloroethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Adamantyl)-2,2-dichloroethanone can increase the levels of acetylcholine in the brain, which could improve cognitive function. 1-(1-Adamantyl)-2,2-dichloroethanone has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is its unique structure, which makes it an interesting molecule to study. 1-(1-Adamantyl)-2,2-dichloroethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Adamantyl)-2,2-dichloroethanone. One potential area of research is the development of 1-(1-Adamantyl)-2,2-dichloroethanone-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another potential area of research is the investigation of 1-(1-Adamantyl)-2,2-dichloroethanone's anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone and its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase.
Synthesemethoden
The synthesis of 1-(1-Adamantyl)-2,2-dichloroethanone involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This is then reacted with ethylmagnesium bromide to form 1-(1-adamantyl)ethanol. The final step involves the oxidation of 1-(1-adamantyl)ethanol with oxalyl chloride to form 1-(1-adamantyl)-2,2-dichloroethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-2,2-dichloroethanone has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(1-Adamantyl)-2,2-dichloroethanone has also been studied as a potential inhibitor of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
Eigenschaften
CAS-Nummer |
111079-75-5 |
|---|---|
Produktname |
1-(1-Adamantyl)-2,2-dichloroethanone |
Molekularformel |
C12H16Cl2O |
Molekulargewicht |
247.16 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |
InChI-Schlüssel |
ANJSALSBPPIZES-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Synonyme |
Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




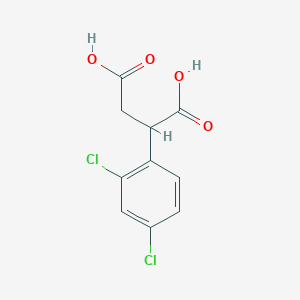
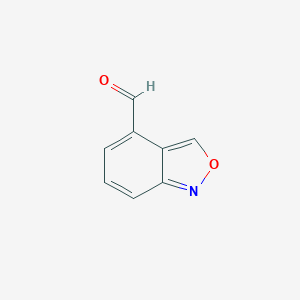
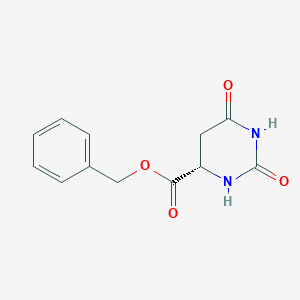
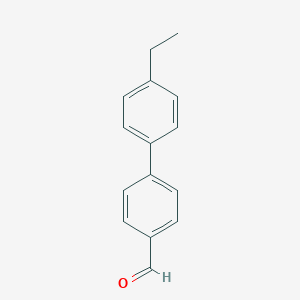



![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
